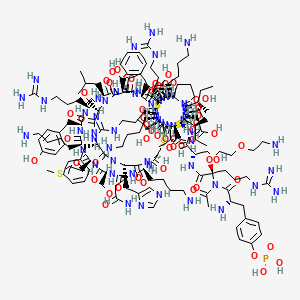

Dalazatide

Description

Properties

CAS No. |

1081110-69-1 |

|---|---|

Molecular Formula |

C184H296N57O55PS7 |

Molecular Weight |

4442 g/mol |

IUPAC Name |

2-[(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,48S,51S,54S,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-31-[[(2S)-2-[[(2R)-2-[acetyl-[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-2-[2-(2-aminoethoxy)ethoxy]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-10,51,75,87-tetrakis(4-aminobutyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-36-carbamoyl-2a,22,39,48-tetrakis[(1R)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectan-25-yl]acetic acid |

InChI |

InChI=1S/C184H296N57O55PS7/c1-14-94(5)139-172(283)223-124(79-138(254)255)162(273)238-144(100(11)249)176(287)236-140(95(6)15-2)178(289)240-68-33-46-135(240)171(282)217-112(41-24-28-61-187)152(263)224-125(82-242)163(274)212-116(45-32-66-204-182(197)198)153(264)229-134-91-304-303-89-132-168(279)214-114(43-30-64-202-180(193)194)148(259)210-113(42-25-29-62-188)156(267)237-143(99(10)248)175(286)232-130(147(258)206-81-137(253)234-141(97(8)246)174(285)227-129(145(192)256)86-299-301-90-133(169(280)235-139)231-166(277)128(85-245)233-179(290)184(58-34-67-205-183(199)200,295-71-70-294-69-63-189)241(101(12)250)177(288)109(190)74-104-49-53-108(54-50-104)296-297(291,292)293)87-300-302-88-131(228-154(265)117(55-56-136(191)252)215-158(269)120(75-102-35-18-16-19-36-102)218-146(257)96(7)208-173(284)142(98(9)247)239-170(134)281)167(278)213-111(40-23-27-60-186)150(261)222-123(78-106-80-201-92-207-106)161(272)226-126(83-243)164(275)216-118(57-72-298-13)155(266)209-110(39-22-26-59-185)149(260)220-122(77-105-47-51-107(251)52-48-105)159(270)211-115(44-31-65-203-181(195)196)151(262)219-119(73-93(3)4)157(268)225-127(84-244)165(276)221-121(160(271)230-132)76-103-37-20-17-21-38-103/h16-21,35-38,47-54,80,92-100,109-135,139-144,242-249,251H,14-15,22-34,39-46,55-79,81-91,185-190H2,1-13H3,(H2,191,252)(H2,192,256)(H,201,207)(H,206,258)(H,208,284)(H,209,266)(H,210,259)(H,211,270)(H,212,274)(H,213,278)(H,214,279)(H,215,269)(H,216,275)(H,217,282)(H,218,257)(H,219,262)(H,220,260)(H,221,276)(H,222,261)(H,223,283)(H,224,263)(H,225,268)(H,226,272)(H,227,285)(H,228,265)(H,229,264)(H,230,271)(H,231,277)(H,232,286)(H,233,290)(H,234,253)(H,235,280)(H,236,287)(H,237,267)(H,238,273)(H,239,281)(H,254,255)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H2,291,292,293)/t94-,95-,96-,97+,98+,99+,100+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130?,131-,132-,133-,134-,135-,139-,140-,141-,142-,143-,144-,184+/m0/s1 |

InChI Key |

GORAHSAIYZMTHZ-LBFSFEBVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@](CCCNC(=N)N)(N(C(=O)C)C(=O)[C@H](CC9=CC=C(C=C9)OP(=O)(O)O)N)OCCOCCN)C(=O)N)[C@@H](C)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@@H](C)O)CC(=O)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)(N(C(=O)C)C(=O)C(CC9=CC=C(C=C9)OP(=O)(O)O)N)OCCOCCN)C(=O)N)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dalazatide: A Technical Guide to Kv1.3 Channel Inhibition for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of autoimmune diseases.[1][2] Expressed predominantly on effector memory T-cells (TEM), which are key drivers of autoimmune pathology, the Kv1.3 channel plays a critical role in T-cell activation and proliferation.[2][3] By regulating the membrane potential, Kv1.3 facilitates the sustained calcium influx necessary for T-cell activation, cytokine production, and immune response.[1][4][5] In several autoimmune conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis, TEM cells exhibit a significant upregulation of Kv1.3 channels, making them particularly susceptible to Kv1.3 blockade.[1][6]

Dalazatide (formerly ShK-186) is a potent and selective peptide inhibitor of the Kv1.3 channel.[7][8] Derived from the sea anemone Stichodactyla helianthus, this first-in-class drug candidate has demonstrated the ability to selectively target pathogenic TEM cells while sparing other immune cell populations, thereby offering a targeted immunomodulatory approach with a potentially favorable safety profile.[9][10] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its immunomodulatory effects by physically occluding the pore of the Kv1.3 channel.[11][12] This blockade inhibits the outward flow of potassium ions, which is essential for maintaining the negative membrane potential required for sustained calcium entry through calcium release-activated calcium (CRAC) channels upon T-cell receptor (TCR) stimulation.[1][6] The resulting disruption of calcium signaling curtails the activation of downstream pathways, leading to reduced T-cell proliferation and a decrease in the production of pro-inflammatory cytokines.[13][14][15]

A key feature of this compound is its selectivity for TEM cells. These cells are characterized by a high expression of Kv1.3 channels (Kv1.3high) and a low expression of the calcium-activated potassium channel KCa3.1 (KCa3.1low).[2] In contrast, naïve and central memory T-cells primarily rely on the KCa3.1 channel for their activation and are therefore less sensitive to Kv1.3 inhibition.[2][15] This differential dependency allows this compound to selectively suppress the activity of the T-cell subset most implicated in autoimmune pathology.[9][15]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's potency and its effects on T-cell function.

Table 1: Binding Affinity and IC50 of this compound for Kv1.3

| Parameter | Value | Cell Type | Reference |

| Kd | 65 ± 5 pM | Ova-specific GFP+ effector memory T (TEM) cells | [8] |

| IC50 | 180 ± 37 pM | T-cell proliferation | [8] |

| IC50 (50 ms pulse) | 4.9 ± 1 pM | CHO cells expressing Kv1.3 | [16] |

| IC50 (1000 ms pulse) | 34.6 ± 1 pM | CHO cells expressing Kv1.3 | [16] |

Table 2: Effect of this compound on Cytokine Production in TEM Cells

| Cytokine | Inhibition Range | Cell Source | Concentration Range | Reference |

| TNF-α | 33-43% | Pediatric Systemic Lupus Erythematosus (SLE) patients | 10 pM - 1 nM | [13] |

| IFN-γ | 33-55% | Pediatric Systemic Lupus Erythematosus (SLE) patients | 10 pM - 1 nM | [13] |

| IL-17 | 28-53% | Pediatric Systemic Lupus Erythematosus (SLE) patients | 10 pM - 1 nM | [13] |

| IFN-γ | Dose-dependent | Systemic Lupus Erythematosus (SLE) patients | Not specified | [14] |

| IL-17 | Dose-dependent | Systemic Lupus Erythematosus (SLE) patients | Not specified | [14] |

| TNF-α | Dose-dependent | Systemic Lupus Erythematosus (SLE) patients | Not specified | [14] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Kv1.3 Currents

This protocol is adapted from methodologies described for recording potassium outward currents in human T-lymphocytes.[2][11]

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Cell culture of human T-lymphocytes

-

External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 140 KF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES; pH 7.2 with KOH.

-

This compound stock solution

Procedure:

-

Prepare T-lymphocytes for recording by placing them in a recording chamber on the microscope stage and perfusing with the external solution.

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single T-cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane through gentle suction.

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

To elicit Kv1.3 currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -60 mV to +60 mV in 20 mV increments) for 200-500 ms.

-

Record the resulting outward potassium currents.

-

To test the effect of this compound, perfuse the recording chamber with the external solution containing the desired concentration of the inhibitor and repeat the voltage-step protocol.

-

Analyze the current traces to determine the extent of current inhibition.

T-Cell Proliferation Assay using CFSE

This protocol is based on standard methods for tracking T-cell proliferation.[7][13]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution

-

Complete RPMI-1640 medium

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

This compound

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

-

Add CFSE staining solution to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium.

-

Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

-

Add this compound at various concentrations to the appropriate wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include an unstimulated control.

-

Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

Intracellular Cytokine Staining and Flow Cytometry

This protocol outlines the general steps for measuring cytokine production in T-cells.[10][14]

Materials:

-

PBMCs or isolated T-cells

-

T-cell activation stimuli

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

This compound

-

Fixation and permeabilization buffers

-

Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-17)

-

Flow cytometer

Procedure:

-

Stimulate T-cells in the presence of various concentrations of this compound for a defined period (e.g., 6-24 hours).

-

For the last 4-6 hours of stimulation, add a protein transport inhibitor to the cell culture to cause intracellular accumulation of cytokines.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers (e.g., CD4, CD8) if desired.

-

Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin or Triton X-100).

-

Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer and analyze by flow cytometry to quantify the percentage of cytokine-producing cells.

Visualizations

Figure 1: this compound's Inhibition of the Kv1.3 Signaling Pathway in T-cells.

Figure 2: Experimental Workflow for T-Cell Proliferation Assay.

Conclusion

This compound represents a promising, targeted therapeutic for a variety of T-cell mediated autoimmune diseases. Its high potency and selectivity for the Kv1.3 channel on pathogenic effector memory T-cells offer a mechanism to dampen autoimmune responses without inducing broad immunosuppression.[9][15] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and the broader field of Kv1.3 channel inhibition. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in various autoimmune indications.[7][17]

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 4. med.virginia.edu [med.virginia.edu]

- 5. lerner.ccf.org [lerner.ccf.org]

- 6. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. [PDF] Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular Cytokine Staining Protocol [anilocus.com]

- 11. Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A sensitive delayed-type hypersensitivity model in the rat for assessing in vivo cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mucosalimmunology.ch [mucosalimmunology.ch]

- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

- 17. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Dalazatide: A Technical Deep Dive into its Discovery and Development

A Targeted Approach to Autoimmune Disease Modulation

Dalazatide, formerly known as ShK-186, is a first-in-class synthetic peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] Its development represents a targeted therapeutic strategy for a host of autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and lupus erythematosus.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, with a focus on quantitative data and experimental methodologies.

From Sea Anemone Venom to Clinical Candidate: A History of Discovery

The journey of this compound began with the isolation of ShK, a 35-amino acid peptide from the venom of the Caribbean sea anemone, Stichodactyla helianthus.[1][4] ShK was identified as a potent blocker of the Kv1.3 potassium channel.[4] The therapeutic potential of targeting Kv1.3 lies in its high level of expression and crucial role in the function of effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of many autoimmune diseases.[1]

Initial research focused on modifying the native ShK peptide to improve its selectivity and pharmacokinetic profile. This led to the development of ShK-186, now known as this compound, a 37-amino acid synthetic analog.[1][5] This engineered peptide demonstrated high affinity and selectivity for the Kv1.3 channel over other potassium channels, a critical attribute for minimizing off-target effects.[4] The development of this compound has been spearheaded by companies including Kineta Inc. (now TuHURA Biosciences) and KPI Therapeutics.[5][6]

Mechanism of Action: Quelling Autoimmunity by Targeting T-Cell Activation

This compound exerts its immunomodulatory effects by selectively inhibiting the Kv1.3 potassium channel on effector memory T-cells.[1] The Kv1.3 channel plays a pivotal role in maintaining the membrane potential of these cells. Its inhibition by this compound leads to a cascade of events that ultimately dampens the autoimmune response:

-

Disruption of Calcium Signaling: The activity of the Kv1.3 channel is essential for sustained calcium influx into T-cells upon activation.[1][7] By blocking this channel, this compound depolarizes the cell membrane, which in turn reduces the driving force for calcium entry through calcium-release-activated calcium (CRAC) channels.[8][9]

-

Inhibition of T-Cell Activation and Proliferation: The sustained increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to T-cell activation, proliferation, and cytokine production.[7][9] By attenuating the calcium signal, this compound effectively suppresses these key effector functions of TEM cells.[1]

-

Selective Immunomodulation: A key advantage of this compound is its selectivity for TEM cells.[1] Other T-cell subsets, such as naïve and central memory T-cells, rely on different potassium channels (e.g., KCa3.1) for their activation and are therefore less affected by Kv1.3 blockade.[10] This selective action allows for the targeted suppression of the pathogenic T-cell population while leaving the broader immune system largely intact, potentially reducing the risk of generalized immunosuppression.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound's intervention in T-cell activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Cell Type/Assay | Reference |

| Kd | 65 ± 5 pM | OVA-specific GFP+ effector memory T (TEM) cells | [11] |

| IC50 | 180 ± 37 pM | TEM cell proliferation assay | [11] |

| IC50 | 69 pM | ShK-170 (a close analog) on Kv1.3 | [4] |

| IC50 | 140 pM | ShK-192 (a close analog) on Kv1.3 | [4] |

Table 2: Preclinical Efficacy in a Rat Model of Multiple Sclerosis

| Treatment Group | Dosage | Outcome | Reference |

| This compound | 100 µg/kg daily | Significant reduction in clinical score | [5] |

| This compound | 100 µg/kg every 3 days | Significant reduction in clinical score | [5] |

Table 3: Pharmacokinetic Parameters in a Phase 1b Study in Psoriasis Patients (NCT02435342)

| Dose Group | Day | Cmax (pg/mL) | Tmax (hr) | AUClast (hr*pg/mL) | Reference |

| 30 mcg | Day 1 | 1030 ± 355 | 0.33 (0.25-4.00) | 1630 ± 484 | [1] |

| Day 29 | 1140 ± 433 | 0.33 (0.25-4.00) | 1880 ± 715 | [1] | |

| 60 mcg | Day 1 | 1580 ± 593 | 0.33 (0.25-4.00) | 2690 ± 979 | [1] |

| Day 29 | 2000 ± 687 | 0.33 (0.25-4.00) | 3520 ± 1270 | [1] | |

| Data are presented as mean ± SD for Cmax and AUClast, and median (range) for Tmax. |

Table 4: Clinical Efficacy in a Phase 1b Study in Psoriasis Patients (NCT02435342)

| Dose Group | Outcome Measure | Result | p-value | Reference |

| 60 mcg | Mean reduction in PASI score from baseline to Day 32 | Significant reduction | < 0.01 | [1][12] |

| Patients with reduction in PASI score | 9 out of 10 | N/A | [1][12] | |

| Patients with clinical improvement in target lesion | 50% | N/A | [5] |

Detailed Experimental Protocols

In Vitro Kv1.3 Inhibition Assay (Electrophysiology)

A detailed protocol for assessing the inhibitory activity of this compound on Kv1.3 channels in T-cells would typically involve whole-cell patch-clamp electrophysiology.

-

Cell Preparation: Effector memory T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a high concentration of potassium.

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the Kv1.3 channels in a closed state. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents through the Kv1.3 channels.

-

Drug Application: this compound is applied to the cells at various concentrations through a perfusion system. The effect of the compound on the Kv1.3 current is measured as the percentage of current inhibition compared to the baseline current before drug application.

-

Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Preclinical Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE rat model is a commonly used animal model for multiple sclerosis.

-

Induction of EAE: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization with myelin basic protein (MBP) or other myelin antigens emulsified in complete Freund's adjuvant (CFA).

-

Treatment: Rats are treated with this compound or a vehicle control via subcutaneous injection. Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

-

Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system. For example, a scale of 0 to 5 might be used, where 0 = no clinical signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, and 5 = moribund state.

-

Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of inflammation and demyelination.

-

Data Analysis: Clinical scores between the this compound-treated and vehicle-treated groups are compared using appropriate statistical tests.

Phase 1b Clinical Trial in Plaque Psoriasis (NCT02435342)

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacodynamics of this compound in patients with active plaque psoriasis.[1][12][13]

-

Patient Population: Adult patients with mild-to-moderate plaque psoriasis.[12]

-

Study Design: Patients were randomized to receive subcutaneous injections of this compound at doses of 30 mcg or 60 mcg, or placebo, twice weekly for four weeks.[12]

-

Assessments:

-

Safety and Tolerability: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.[12]

-

Pharmacokinetics: Blood samples were collected at various time points after dosing to determine the plasma concentrations of this compound.[1]

-

Efficacy: Assessed by the Psoriasis Area and Severity Index (PASI) and investigator's global assessment.[12]

-

Pharmacodynamics: Blood samples were analyzed for changes in T-cell populations and inflammatory biomarkers.[1]

-

-

Data Analysis: Safety data were summarized descriptively. Pharmacokinetic parameters were calculated using non-compartmental methods. Efficacy endpoints were compared between the treatment groups and placebo.[1]

The workflow for the Phase 1b clinical trial is depicted in the diagram below.

References

- 1. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aurorabiomed.com [aurorabiomed.com]

- 6. This compound (ShK-186) / KPI Therap, TuHURA Bio [delta.larvol.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial | Semantic Scholar [semanticscholar.org]

Preclinical Animal Models for Dalazatide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of Dalazatide, a first-in-class selective inhibitor of the Kv1.3 potassium channel. This compound has emerged as a promising immunomodulatory agent for a range of autoimmune diseases by targeting effector memory T (TEM) cells, which are key drivers of pathology in these conditions. This document details the experimental protocols, quantitative outcomes, and underlying signaling pathways associated with this compound's preclinical evaluation.

Mechanism of Action: Targeting Effector Memory T Cells

This compound, a synthetic peptide derived from the sea anemone Stichodactyla helianthus, selectively blocks the voltage-gated potassium channel Kv1.3.[1][2] These channels are highly expressed on activated TEM cells and are crucial for maintaining the calcium signaling required for their activation and proliferation.[1][2] By inhibiting Kv1.3, this compound suppresses the function of these pathogenic T cells without causing broad immunosuppression, a significant advantage over many current autoimmune therapies.[1] This targeted approach aims to reduce inflammation and tissue damage characteristic of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, psoriasis, and lupus.[2][3]

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular cascade affected by this compound.

Preclinical Animal Models

This compound has been evaluated in several well-established animal models of autoimmune diseases. These models are crucial for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the drug candidate.

Pristane-Induced Arthritis (PIA) in Rats

The PIA model in rats is a widely used model for rheumatoid arthritis, characterized by chronic, relapsing-remitting joint inflammation.

A detailed protocol for the pristane-induced arthritis model is as follows:

-

Animal Strain: Dark Agouti (DA) rats are commonly used as they are highly susceptible to PIA.[4]

-

Disease Induction: Arthritis is induced by a single subcutaneous injection of 150 µl of pristane at the base of the tail.[5]

-

Treatment Regimen: In studies with Kv1.3 blockers, treatment is typically initiated at the onset of clinical signs of arthritis.[5] For example, a study using a similar Kv1.3 blocker administered the compound once weekly or every other day.[5] A study on this compound (formerly ShK-186) showed that a single dose every 2 to 5 days was as effective as daily administration.[6]

-

Clinical Assessment: The severity of arthritis is monitored daily using a clinical scoring system. A common scoring method involves assigning points for each swollen wrist or ankle (5 points each) and each swollen toe joint (1 point each), with a maximum score of 60 per rat.[5]

-

Outcome Measures: Primary endpoints include the clinical arthritis score, paw swelling, and body weight. Histopathological analysis of the joints is also performed to assess inflammation, cartilage destruction, and bone erosion.

| Parameter | Vehicle Control | This compound Treatment | Reference |

| Mean Max. Arthritis Score | ~34.2 ± 11 | Significant Reduction | [4] |

| Frequency of Chronic Arthritis | ~86-100% | Significantly Reduced | [4] |

Note: Specific quantitative data for this compound in the PIA model from primary literature is pending full-text analysis. The data presented is based on the general model characteristics and the reported efficacy of Kv1.3 blockers.

Experimental Autoimmune Encephalomyelitis (EAE) in Rats

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination of the central nervous system.

The protocol for inducing EAE in rats is as follows:

-

Animal Strain: Lewis rats are often used for inducing a monophasic EAE, while DA rats can be used for a chronic relapsing model.[7][8]

-

Disease Induction: EAE is induced by immunization with myelin-related proteins or peptides, such as myelin basic protein (MBP) or myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA).[7][9]

-

Treatment Regimen: this compound has been shown to be effective with intermittent dosing. For instance, a single dose every 2 to 5 days demonstrated comparable efficacy to daily administration in a chronic relapsing-remitting EAE model.[6]

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5: 0 = no signs; 1 = flaccid tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund.[10]

-

Outcome Measures: The primary outcome is the clinical EAE score. Other measures include body weight, CNS histopathology to assess inflammation and demyelination, and analysis of immune cell infiltration into the spinal cord.

| Parameter | Vehicle Control | This compound (100 µg/kg) | Reference |

| Mean Clinical Score (Day 15) | ~2.5 | ~1.0 (Daily) | [2] |

| Cumulative Clinical Score (Day 34) | ~60 | <20 (10 µg/kg) | [2] |

Delayed-Type Hypersensitivity (DTH) in Mice

The DTH model is a standard method to evaluate cell-mediated immunity and the in vivo efficacy of anti-inflammatory compounds.

The protocol for the DTH model is as follows:

-

Animal Strain: C57BL/6 mice are commonly used.[11]

-

Sensitization (Day 0): Mice are immunized by subcutaneous injection of an antigen, such as methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH), emulsified in CFA.[11][12]

-

Challenge (Day 5-7): Mice are challenged by injecting the soluble antigen into one hind footpad or ear. The contralateral appendage is injected with PBS as a control.[11][12]

-

Treatment Regimen: this compound can be administered prophylactically (from sensitization) or therapeutically (before challenge). A single dose of this compound has been shown to be effective.[6]

-

Assessment (24 hours post-challenge): The DTH response is quantified by measuring the increase in paw or ear thickness compared to the PBS-injected control.[11][13]

-

Outcome Measures: The primary endpoint is the difference in swelling between the antigen-challenged and PBS-challenged sites. Myeloperoxidase (MPO) activity and cytokine levels in the tissue can also be measured.[11]

| Parameter | Vehicle Control | This compound Treatment | Reference |

| Paw/Ear Swelling (mm) | Varies by study | Significant Reduction | [1][6] |

Note: Specific quantitative data for this compound in the DTH model from primary literature is pending full-text analysis.

Psoriasis Xenograft Model in SCID Mice

This model involves transplanting human psoriatic skin onto immunodeficient mice, allowing for the in vivo study of a human disease process.

The protocol for the psoriasis xenograft model is as follows:

-

Animal Strain: Severe Combined Immunodeficient (SCID) mice are used as they do not reject the human tissue grafts.

-

Grafting: Full-thickness skin biopsies from psoriatic plaques of human donors are surgically grafted onto the backs of SCID mice.

-

Treatment Regimen: Treatment with this compound or other investigational compounds can be administered systemically (e.g., subcutaneous injection) or topically.

-

Assessment: The maintenance of the psoriatic phenotype in the grafts is assessed visually and histologically. Epidermal thickness (acanthosis), inflammatory cell infiltrate, and the expression of psoriasis-related biomarkers are evaluated.

-

Outcome Measures: Reduction in epidermal thickness, decreased infiltration of T cells and other immune cells, and modulation of inflammatory cytokine levels within the graft are key efficacy endpoints.

| Parameter | Vehicle Control | This compound Treatment | Reference |

| Epidermal Thickness | Maintained psoriatic phenotype | Reduction in thickness | [14] |

| T-Cell Infiltration | Persistent infiltration | Reduced infiltration | [14] |

Note: While this compound has been in clinical trials for psoriasis, specific quantitative data from the preclinical xenograft model requires further review of primary publications.

Systemic Lupus Erythematosus (SLE) Mouse Models

Several mouse models are used to study SLE, a complex systemic autoimmune disease. These include spontaneous models like the NZB/W F1 and MRL/lpr mice, and induced models such as pristane-induced lupus.[15][16][17]

-

Animal Strains: NZB/W F1 mice develop a lupus-like disease with a strong female bias, including autoantibody production and glomerulonephritis.[15] MRL/lpr mice also develop spontaneous lupus-like symptoms.[17] Pristane can be used to induce lupus in non-autoimmune strains like BALB/c mice.[16]

-

Disease Monitoring: Disease progression is monitored by measuring levels of autoantibodies (e.g., anti-dsDNA), proteinuria, and assessing kidney pathology (lupus nephritis).

-

Treatment Regimen: this compound would be administered systemically, and its effects on the key disease parameters would be evaluated.

-

Outcome Measures: Reduction in autoantibody titers, decreased proteinuria, and improvement in kidney histology would be the primary indicators of efficacy.

| Parameter | Control Lupus Mice | This compound-Treated Lupus Mice | Reference |

| Anti-dsDNA Antibody Titer | Elevated | Expected Reduction | [3] |

| Proteinuria Score | Elevated | Expected Reduction | [16] |

| Kidney Histopathology Score | Severe glomerulonephritis | Expected Improvement | [15] |

Experimental Workflows

The following diagrams illustrate the typical workflows for the preclinical animal models discussed.

Conclusion

The preclinical animal models for this compound research have been instrumental in demonstrating its potential as a targeted immunomodulator for autoimmune diseases. The data from models of rheumatoid arthritis, multiple sclerosis, psoriasis, and delayed-type hypersensitivity consistently show that by selectively inhibiting the Kv1.3 channel on effector memory T cells, this compound can significantly ameliorate disease symptoms without causing broad immunosuppression. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the methodologies and data supporting the preclinical development of this compound. Further investigation into the nuances of dosing and long-term efficacy in these models will continue to be a critical aspect of its journey toward clinical application.

References

- 1. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aurorabiomed.com [aurorabiomed.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]

- 5. Prolonged immunomodulation in inflammatory arthritis using the selective Kv1.3 channel blocker HsTX1[R14A] and its PEGylated analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actively Induced Experimental Autoimmune Encephalomyelitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of experimental autoimmune encephalomyelitis in rat by 1,25-dihydroxyvitamin D3 leads to early effects within the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdbioproducts.com [mdbioproducts.com]

- 10. researchgate.net [researchgate.net]

- 11. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]

- 12. Delayed-type Hypersensitivity Assay - InnoSer [innoserlaboratories.com]

- 13. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (ShK-186), a First-in-Class Blocker of Kv1.3 Potassium Channel on Effector Memory T Cells: Safety, Tolerability and Proof of Concept of Immunomodulation in Patients with Active Plaque Psoriasis - ACR Meeting Abstracts [acrabstracts.org]

- 15. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocytogen.com [biocytogen.com]

- 17. inotiv.com [inotiv.com]

The Pharmacokinetics of Dalazatide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, also known as ShK-186, is a synthetic 37-amino acid peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1] It is a derivative of ShK toxin, originally isolated from the sea anemone Stichodactyla helianthus.[1] The Kv1.3 channel is a key regulator of T-lymphocyte activation, particularly in chronically activated effector memory T-cells (TEM), which are significant mediators in a variety of autoimmune diseases.[1][2] By selectively blocking this channel, this compound aims to modulate the immune response without causing broad immunosuppression.[2] This document provides an in-depth guide to the preclinical and clinical pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action: Kv1.3 Inhibition

This compound's therapeutic effect stems from its high-affinity blockade of the Kv1.3 channel on effector memory T-cells. The activation of these T-cells requires a sustained influx of calcium (Ca2+), which is maintained by the efflux of potassium (K+) ions through channels like Kv1.3. By inhibiting this potassium efflux, this compound disrupts the electrochemical gradient necessary for calcium entry, thereby suppressing T-cell activation, proliferation, and inflammatory cytokine production.[2]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in both preclinical animal models (rats and cynomolgus monkeys) and in human clinical trials.

Absorption

Following subcutaneous (SC) administration, this compound is absorbed slowly from the injection site. This characteristic is believed to contribute to its prolonged therapeutic effect, allowing for less frequent dosing. In a Phase 1b clinical trial, the median time to maximum plasma concentration (Tmax) was approximately 0.3 hours (about 18 minutes) after subcutaneous injection in patients with plaque psoriasis.[1] In preclinical studies with rats, the maximum plasma concentration was reached between 1 and 5 minutes.

Distribution

Preclinical studies indicate that this compound has a short residence time in the central compartment.[3] Imaging studies using a radiolabeled conjugate of the peptide suggest distribution to the kidneys.

Metabolism

In vitro stability assessments in serum, plasma, and whole blood from humans, rats, and monkeys identified a single metabolite. This metabolite, characterized by mass spectrometry, is a dephosphorylated form of this compound, referred to as ShK-198. Importantly, ShK-198 is also a potent blocker of the Kv1.3 channel, suggesting it may contribute to the overall pharmacological activity.

Excretion

The primary route of elimination for this compound appears to be through renal clearance. Studies in rats and monkeys using single-photon emission computed tomography/computed tomography (SPECT/CT) with a radiolabeled analog showed significant radioactivity in the bladder, indicating glomerular filtration is the principal pathway for excretion shortly after administration. These studies also noted retention of the peptide in the kidney cortex.

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters have been determined in both preclinical species and humans. The following tables summarize the available quantitative data.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (ShK-186) and its Metabolite (ShK-198) in Rats

| Compound | Dose (mg/kg, SC) | Cmax (ng/mL) | Tmax (min) |

| This compound (ShK-186) | 0.1 | ~15 | 1-5 |

| Metabolite (ShK-198) | 0.1 | ~2 | 1-15 |

Note: Data are estimated from graphical representations in Tarcha et al., 2012. Cmax values are approximate.

Table 2: Clinical Pharmacokinetic Parameters of this compound in Plaque Psoriasis Patients

| Dose Group (SC) | Day | N | Cmax (pg/mL) [Mean ± SD] | AUClast (hr*pg/mL) [Mean ± SD] | Tmax (hr) [Median (Min, Max)] |

| 30 mcg | 1 | 10 | 1250 ± 321 | 1650 ± 514 | 0.33 (0.25, 0.52) |

| 29 | 10 | 1430 ± 426 | 2150 ± 828 | 0.25 (0.25, 1.00) | |

| 60 mcg | 1 | 10 | 1710 ± 603 | 2400 ± 1030 | 0.25 (0.08, 0.50) |

| 29 | 10 | 2580 ± 970 | 4490 ± 2240 | 0.33 (0.25, 1.00) |

Source: Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial.[1]

Experimental Protocols & Methodologies

Preclinical Pharmacokinetic Study (Rat & Monkey)

The preclinical pharmacokinetic profile was established using Sprague-Dawley rats and cynomolgus monkeys.

-

Dosing: Animals received a single subcutaneous administration of this compound (ShK-186).

-

Sample Collection: Plasma samples were collected at various time intervals ranging from 1 minute to 24 hours post-dose.

-

Bioanalysis: Plasma concentrations of this compound and its metabolite were measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Distribution/Excretion Analysis: A separate study utilized an 111In-DOTA-conjugated version of the peptide. Anesthetized animals were administered the agent and underwent SPECT/CT scanning at multiple time points (from 15 minutes to 160 hours post-dose) to assess whole-body distribution and excretion.

Clinical Phase 1b Pharmacokinetic Study

This study evaluated the safety and pharmacokinetics of this compound in adult patients with mild-to-moderate plaque psoriasis.

-

Study Design: A randomized, double-blind, placebo-controlled trial. Patients were randomized (5:5:2) to receive 30 mcg this compound, 60 mcg this compound, or a placebo.

-

Dosing Regimen: Subcutaneous injections were administered twice weekly for 4 weeks (9 doses total).

-

Pharmacokinetic Sampling: Plasma samples were collected on Day 1 and Day 29 at the following time points: pre-dose, 0.083, 0.25, 0.5, 1, 2, and 4 hours post-dose.[1] Pre-dose samples were also taken on Day 15.[1]

-

Bioanalytical Method: this compound concentrations in plasma were quantified using a qualified, high-sensitivity, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) based assay. The lower limit of quantification (LLOQ) for this method was 75 pg/mL.[1]

Summary and Conclusion

This compound exhibits a pharmacokinetic profile characterized by slow subcutaneous absorption and renal elimination. It is metabolized to a single, active dephosphorylated metabolite. The slow absorption kinetics may contribute to a sustained pharmacodynamic effect, potentially allowing for infrequent dosing intervals, a desirable feature for a therapeutic aimed at chronic autoimmune conditions. Clinical studies have established a dose-dependent exposure, with pharmacokinetic parameters defined at clinically tested doses. The use of highly sensitive and specific LC-MS/MS methodologies has been crucial for the accurate quantification of this potent peptide therapeutic in biological matrices. This comprehensive pharmacokinetic understanding is essential for the ongoing development and optimization of this compound as a first-in-class Kv1.3 inhibitor.

References

- 1. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

Dalazatide's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalazatide (formerly ShK-186) is a selective, high-potency peptide inhibitor of the voltage-gated potassium channel Kv1.3. This channel is predominantly expressed on effector memory T cells (TEM), a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune diseases. By blocking Kv1.3, this compound modulates the activity of these key inflammatory cells, leading to a significant reduction in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its impact on cytokine production from clinical and ex vivo studies, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: From Channel Blockade to Cytokine Suppression

The activation of T lymphocytes, a critical event in the adaptive immune response, is highly dependent on sustained intracellular calcium signaling. Upon engagement of the T cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores and the opening of calcium release-activated calcium (CRAC) channels in the plasma membrane. The influx of extracellular calcium is essential for the activation of calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T cells (NFAT). Once dephosphorylated, NFAT translocates to the nucleus, where it acts as a key transcription factor for a multitude of genes encoding pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-17 (IL-17).

The Kv1.3 potassium channel plays a crucial role in maintaining the electrochemical gradient necessary for this sustained calcium influx. By facilitating potassium efflux, Kv1.3 hyperpolarizes the cell membrane, thereby providing the electrical driving force for calcium to enter through the CRAC channels. Effector memory T cells are particularly reliant on Kv1.3 for their activation, expressing high levels of this channel upon stimulation.

This compound selectively binds to and blocks the pore of the Kv1.3 channel. This inhibition of potassium efflux leads to membrane depolarization, which in turn reduces the driving force for calcium entry through CRAC channels. The resulting decrease in intracellular calcium concentration impairs the activation of the calcineurin-NFAT signaling pathway, ultimately leading to reduced transcription of pro-inflammatory cytokine genes and a dampening of the inflammatory response mediated by effector memory T cells.

Figure 1: this compound's Mechanism of Action on T-Cell Signaling.

Quantitative Data on Cytokine Inhibition

Clinical and ex vivo studies have demonstrated this compound's ability to reduce the production of key pro-inflammatory cytokines in various autoimmune disease contexts. The following tables summarize the available quantitative data.

Table 1: Ex Vivo Cytokine Inhibition in Pediatric Systemic Lupus Erythematosus (SLE)

| Cytokine | T-Cell Subset | This compound Concentration | Mean Inhibition (%) |

| TNF-α | CD4+ TEM (CCR7lowCD45RO+) | 10 pM - 1 nM | 33 - 43% |

| IFN-γ | CD4+ TEM (CCR7lowCD45RO+) | 10 pM - 1 nM | 33 - 55% |

| IL-17 | CD4+ TEM (CCR7lowCD45RO+) | 10 pM - 1 nM | 28 - 53% |

| Data from an ex vivo study on peripheral blood from pediatric SLE patients.[1] |

Table 2: Ex Vivo Cytokine Inhibition in Granulomatosis with Polyangiitis (GPA)

| Cytokine | Cell Type | This compound (ShK-186) Treatment | Effect |

| IFN-γ | CD4+ T Helper Cells | In vitro pre-incubation | Reduced expression level |

| TNF-α | CD4+ T Helper Cells | In vitro pre-incubation | Reduced expression level |

| IL-4 | CD4+ T Helper Cells | In vitro pre-incubation | Reduced expression level |

| IL-17 | CD4+ T Helper Cells | In vitro pre-incubation | Reduced expression level |

| IL-21 | CD4+ T Helper Cells | In vitro pre-incubation | Reduced expression level |

| This study demonstrated that this compound treatment reduced the production of pro-inflammatory cytokines to levels seen in healthy controls and that the effect was predominant in CD4+ TEM cells. |

Table 3: Reduction of Plasma Inflammatory Mediators in Plaque Psoriasis (Phase 1b Trial)

| Inflammatory Mediator | This compound Dose | Day of Measurement | Mean % Change from Baseline | P-value |

| sIL-2R | 60 mcg | Day 32 | -15% | < 0.01 |

| MIP-1β | 60 mcg | Day 32 | -20% | < 0.01 |

| IL-8 | 60 mcg | Day 32 | -18% | < 0.01 |

| IP-10 | 60 mcg | Day 32 | -25% | < 0.01 |

| MCP-1 | 60 mcg | Day 32 | -10% | < 0.01 |

| Data from a randomized, double-blind, placebo-controlled Phase 1b clinical trial in patients with active plaque psoriasis.[2] |

Experimental Protocols

The following protocols provide a detailed methodology for assessing the impact of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs) using intracellular cytokine staining and flow cytometry. This is a representative protocol synthesized from published studies.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from subjects in heparinized tubes.

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium in a conical centrifuge tube.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection: Aspirate the buffy coat layer containing the PBMCs.

-

Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Ex Vivo Stimulation and this compound Treatment

-

Cell Plating: Plate the isolated PBMCs in a 96-well round-bottom plate at a density of 1 x 106 cells per well in complete RPMI-1640 medium.

-

This compound Pre-incubation: Add this compound at the desired final concentrations (e.g., 10 pM, 100 pM, 1 nM) or vehicle control to the respective wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Cellular Stimulation: Stimulate the cells by adding a cocktail of phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and ionomycin at 1 µg/mL. Include an unstimulated control well.

-

Protein Transport Inhibition: Concurrently, add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to all wells to block cytokine secretion and promote intracellular accumulation.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Intracellular Cytokine Staining and Flow Cytometry

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45RO, CCR7) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.

-

Wash the cells with a permeabilization/wash buffer.

-

-

Intracellular Staining:

-

Incubate the permeabilized cells with a cocktail of fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-17A) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization/wash buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., 100,000-500,000) for robust statistical analysis.

-

-

Data Analysis:

-

Use flow cytometry analysis software to gate on the lymphocyte population, followed by gating on specific T-cell subsets (e.g., CD4+ TEM cells).

-

Quantify the percentage of cells expressing each cytokine within the defined T-cell subsets for each treatment condition.

-

Figure 2: Experimental Workflow for Cytokine Analysis.

Logical Relationships and Therapeutic Rationale

The therapeutic strategy behind this compound is based on the selective targeting of a key cell type driving autoimmune pathology while leaving other components of the immune system largely intact. This approach offers the potential for a more favorable safety profile compared to broad-spectrum immunosuppressants.

Figure 3: Logical Flow of this compound's Therapeutic Action.

Conclusion

References

- 1. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Dalazatide in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the subcutaneous administration of Dalazatide (also known as ShK-186), a selective inhibitor of the Kv1.3 potassium channel, in mouse models of autoimmune and inflammatory diseases.

Mechanism of Action

This compound is a synthetic peptide analogue of ShK toxin from the sea anemone Stichodactyla helianthus. It selectively blocks the voltage-gated potassium channel Kv1.3.[1] These channels are highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases.[1] By inhibiting Kv1.3, this compound reduces the potassium efflux necessary to maintain the calcium influx required for T-cell activation. This targeted immunomodulation dampens the activation of pathogenic TEM cells and subsequent release of pro-inflammatory cytokines, without causing broad immunosuppression.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in effector memory T-cells.

Caption: this compound blocks the Kv1.3 channel, inhibiting T-cell activation.

Experimental Protocols

Materials

-

This compound (ShK-186), lyophilized powder

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-protein binding microcentrifuge tubes

-

Sterile insulin syringes (28-31G) or tuberculin syringes with a 25-27G needle

-

Animal scale

-

70% ethanol for disinfection

Reconstitution of this compound

Proper reconstitution is critical for maintaining the peptide's stability and activity.

-

Solvent Selection: Use sterile, pyrogen-free saline or PBS (pH 7.4) as the vehicle. For enhanced stability, a vehicle containing a carrier protein, such as 2% mouse serum in PBS, can be considered, particularly for long-term studies.

-

Preparation of Stock Solution:

-

Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Aseptically add the required volume of sterile saline or PBS to the vial to create a stock solution. A common stock concentration is 1 mg/mL.

-

Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause aggregation.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Avoid repeated freeze-thaw cycles. For daily use, an aliquot can be stored at 4°C for a limited time (consult manufacturer's stability data).

-

Dosing and Administration

The following table summarizes recommended dosing for this compound in mouse models.

| Parameter | Recommendation |

| Dose Range | 10 - 100 µg/kg body weight. A dose of 100 µg/kg has been shown to be effective in rat models of autoimmune disease and serves as a good starting point for mice.[2] Dose-response studies are recommended to determine the optimal dose for a specific mouse model and experimental endpoint. |

| Frequency | Daily to once every 2-5 days. Due to its slow release from the injection site and long residence time on the Kv1.3 channel, less frequent administration may be as effective as daily dosing.[3][4] |

| Injection Volume | 50 - 200 µL. The volume should be minimized to reduce discomfort and the risk of leakage from the injection site. |

| Injection Site | Scruff of the neck or the flank. These sites have loose skin, which facilitates proper subcutaneous injection.[3] |

| Needle Size | 25-27G. |

Subcutaneous Injection Workflow

The following diagram outlines the workflow for subcutaneous administration of this compound in mice.

Caption: Workflow for subcutaneous injection of this compound in mice.

Step-by-Step Administration Protocol

-

Dose Calculation:

-

Weigh the mouse accurately using a calibrated scale.

-

Calculate the required dose of this compound based on the mouse's body weight and the desired dosage (e.g., 100 µg/kg).

-

Calculate the injection volume based on the concentration of the prepared this compound solution.

-

-

Injection Preparation:

-

Thaw a frozen aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

-

Draw the calculated volume into a sterile insulin or tuberculin syringe.

-

Ensure there are no air bubbles in the syringe.

-

-

Animal Restraint and Injection:

-

Gently restrain the mouse. For injection into the scruff, grasp the loose skin behind the head and between the shoulder blades. For flank injection, secure the mouse and lift the loose skin on the side.

-

Disinfect the injection site with a 70% ethanol wipe and allow it to dry.

-

Create a "tent" of skin at the injection site.

-

Insert the needle at the base of the skin tent, parallel to the body, with the bevel facing up.

-

Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

-

Slowly inject the this compound solution.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site.

-

Observe the animal regularly according to your experimental protocol and institutional guidelines.

-

Pharmacokinetic Considerations

Pharmacokinetic studies in rats and monkeys have shown that this compound is absorbed slowly from the subcutaneous injection site. This slow absorption contributes to a prolonged therapeutic effect, allowing for less frequent dosing.[3][4] When designing experiments, consider that peak plasma concentrations may not be reached immediately after injection.

Troubleshooting

-

Leakage from injection site: Ensure the entire needle is inserted subcutaneously and apply gentle pressure after injection. Reduce the injection volume if necessary.

-

Animal distress: Use proper restraint techniques to minimize stress. Ensure the injection is administered smoothly and quickly.

-

Precipitation of peptide: Ensure the peptide is fully dissolved during reconstitution. If precipitation occurs, do not use the solution. Prepare a fresh solution, potentially with a different buffer or the addition of a solubilizing agent, though this should be validated for in vivo use.

By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to mice for preclinical studies in autoimmune and inflammatory diseases.

References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dalazatide Formulation for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, also known as ShK-186, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases. By blocking Kv1.3, this compound effectively suppresses the activation and proliferation of these pathogenic T-cells, making it a promising therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and lupus erythematosus.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in experimental settings.

Mechanism of Action

This compound is a synthetic peptide analog derived from the ShK toxin found in the sea anemone Stichodactyla helianthus.[1] Its primary mechanism of action involves the selective blockade of the Kv1.3 potassium channel on effector memory T-cells.[1] This inhibition disrupts the potassium efflux necessary to maintain the electrochemical gradient required for sustained calcium influx upon T-cell receptor activation. The subsequent reduction in intracellular calcium signaling leads to the suppression of T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[2] A key advantage of this compound is its targeted approach, as it primarily affects the chronically activated TEM cells implicated in autoimmune diseases while having minimal impact on other T-cell subsets, thus avoiding broad immunosuppression.[1]

Data Presentation

Table 1: this compound Dosing Regimens in Preclinical In Vivo Models

| Animal Model | Species | Disease Model | Route of Administration | Dosing Regimen | Reference |

| Rat | Delayed-Type Hypersensitivity (DTH) | Ovalbumin-induced | Subcutaneous | 100 µg/kg, once | [2][3] |

| Rat | Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | Subcutaneous | 10, 100 µg/kg, daily or every 3 days | |

| Rat | Rheumatoid Arthritis | Pristane-Induced Arthritis (PIA) | Subcutaneous | 10, 100 µg/kg, daily or every other day | [4] |

| Rat | Lupus Nephritis | Glomerulonephritis Model | Subcutaneous | 1, 10 µg/kg, daily |

Table 2: this compound Dosing in Human Clinical Trials

| Clinical Trial Phase | Indication | Route of Administration | Dosing Regimen | Reference |

| Phase 1b | Plaque Psoriasis | Subcutaneous | 30 µg or 60 µg, twice weekly for 4 weeks | [5] |

Table 3: Pharmacokinetic Parameters of this compound (Human, Phase 1b)

| Parameter | 30 mcg Dose (Day 1) | 60 mcg Dose (Day 1) | 30 mcg Dose (Day 29) | 60 mcg Dose (Day 29) | Reference |

| Cmax (pg/mL) | 1050 (± 297) | 2220 (± 605) | 1210 (± 320) | 2730 (± 1030) | |

| Tmax (hr) | 0.33 (0.25 - 4.0) | 0.33 (0.25 - 4.0) | 0.33 (0.25 - 1.0) | 0.33 (0.25 - 1.0) | [1] |

| AUC (last) (hr*pg/mL) | 2000 (± 484) | 4250 (± 1190) | 2400 (± 595) | 5690 (± 2460) |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection in Rodents

This protocol is based on the formulation described by Tarcha et al., 2012 in the Journal of Pharmacology and Experimental Therapeutics.[4]

Materials:

-

This compound (ShK-186) peptide powder

-

Sodium Phosphate (e.g., Sodium Phosphate Monobasic and Dibasic)

-

Sodium Chloride (NaCl)

-

Polysorbate 20 (Tween 20)

-

Sterile Water for Injection

-

Sterile, low-protein binding microcentrifuge tubes and pipette tips

-

pH meter

-

Sterile 0.22 µm syringe filter

Procedure:

-

Prepare the Vehicle Buffer (10 mM Sodium Phosphate, 0.8% NaCl, 0.05% Polysorbate 20, pH 6.0):

-

In a sterile container, dissolve the appropriate amounts of Sodium Phosphate monobasic and dibasic in Sterile Water for Injection to achieve a final concentration of 10 mM.

-

Add NaCl to a final concentration of 0.8% (w/v).

-

Add Polysorbate 20 to a final concentration of 0.05% (v/v).

-

Adjust the pH of the solution to 6.0 using 1N HCl or 1N NaOH as needed.

-

Bring the final volume to the desired amount with Sterile Water for Injection.

-

Sterile-filter the vehicle buffer through a 0.22 µm syringe filter into a sterile container.

-

-

Reconstitute this compound:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile, low-protein binding microcentrifuge tube, add the calculated volume of the sterile vehicle buffer to the this compound powder to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

-

-

Prepare Dosing Solutions:

-

Perform serial dilutions of the reconstituted this compound stock solution with the sterile vehicle buffer to achieve the final desired concentrations for injection (e.g., 10 µg/mL, 100 µg/mL).

-

-

Storage:

-

It is recommended to prepare the formulation fresh on the day of use.

-

If short-term storage is necessary, store the formulation at 2-8°C for no longer than 24 hours. For longer-term storage of the peptide powder, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.[3]

-

Protocol 2: In Vivo Administration of this compound via Subcutaneous Injection in Rodents

Materials:

-

Prepared this compound dosing solution

-

Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

-

Animal restraint device (if necessary)

-

70% Ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the experimental conditions.

-

Weigh each animal to determine the correct injection volume based on its body weight and the desired dose.

-

-

Injection Site Preparation:

-

The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.

-

Wipe the injection site with 70% ethanol and allow it to air dry.

-

-

Subcutaneous Injection:

-

Gently lift a fold of skin at the prepared injection site.

-

Insert the needle, bevel up, into the base of the skin tent at a shallow angle.

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Monitor the animals for any adverse reactions immediately after injection and at regular intervals as required by the experimental protocol.

-

Visualizations

Caption: Signaling pathway of this compound action on effector memory T-cells.

Caption: Experimental workflow for this compound in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Establishing a Dalazatide Dose-Response Curve In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide, a synthetic peptide analogue of ShK-186 from the sea anemone Stichodactyla helianthus, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is highly expressed on effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of various autoimmune diseases.[1][2] By blocking the Kv1.3 channel, this compound effectively suppresses T-cell activation, proliferation, and the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for conditions such as psoriasis, lupus, and multiple sclerosis.

These application notes provide detailed protocols for establishing a dose-response curve for this compound in vitro, enabling researchers to assess its potency and efficacy in a controlled laboratory setting. The described assays focus on key functions of effector memory T-cells that are relevant to the drug's mechanism of action.

Signaling Pathway of this compound Action

This compound's primary molecular target is the Kv1.3 potassium channel on effector memory T-cells. T-cell activation, initiated by T-cell receptor (TCR) and co-stimulatory molecule engagement, triggers a signaling cascade that leads to a sustained influx of calcium (Ca2+) into the cell. This rise in intracellular Ca2+ is critical for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn orchestrate the expression of genes involved in T-cell proliferation and cytokine production. The Kv1.3 channel plays a crucial role in maintaining the negative membrane potential required for this sustained Ca2+ influx. By blocking the Kv1.3 channel, this compound hyperpolarizes the cell membrane, thereby inhibiting the sustained Ca2+ signaling necessary for T-cell activation.

References

- 1. Safety and pharmacodynamics of this compound, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imaging of Effector Memory T Cells during a Delayed-Type Hypersensitivity Reaction and Suppression by Kv1.3 Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with Dalazatide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalazatide (formerly ShK-186) is a potent and selective peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is a key regulator of T-lymphocyte activation, particularly in effector memory T-cells (TEM), which are significant contributors to the pathology of various autoimmune diseases.[2][3] The Kv1.3 channel's role in maintaining the membrane potential necessary for sustained calcium influx following T-cell receptor (TCR) stimulation makes it a prime therapeutic target. By blocking this channel, this compound effectively suppresses TEM cell activation and proliferation, thereby reducing the production of pro-inflammatory cytokines.[1]

These application notes provide a detailed protocol for the in vitro treatment of human T-cells with this compound and their subsequent analysis by flow cytometry. The protocols outlined below will enable researchers to characterize the immunomodulatory effects of this compound on T-cell subsets, activation status, and cytokine production.

Data Presentation

The following tables summarize the quantitative effects of this compound on T-cell functions as reported in preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound on T-Cell Proliferation

| Cell Type | Parameter | IC50 | Species | Reference |

| CCR7- Effector Memory T-Cells | Proliferation | 180 ± 37 pM | Rat | [4] |

Table 2: Clinical Pharmacodynamic Effects of this compound on T-Cell Activation Markers in Psoriasis Patients (60 mcg dose)

| T-Cell Subset | Activation Marker | Mean Change from Baseline (Day 29) | p-value | Reference |

| CD4+ T-Cells | CD40L Expression after PMA/Ionomycin Stimulation | Significantly Reduced | <0.05 | [5] |

| CD8+ T-Cells | CD40L Expression after PMA/Ionomycin Stimulation | Significantly Reduced | <0.05 | [5] |

Signaling Pathway of this compound Action in T-Cells

This compound's mechanism of action is centered on the inhibition of the Kv1.3 potassium channel, which is crucial for T-cell activation. The following diagram illustrates the signaling cascade affected by this compound.

Experimental Workflow

The general workflow for analyzing the effects of this compound on T-cells using flow cytometry is depicted below. This involves isolating peripheral blood mononuclear cells (PBMCs), treating them with this compound, stimulating the T-cells, staining with fluorescently labeled antibodies, and finally, acquiring and analyzing the data on a flow cytometer.

Experimental Protocols

Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

This compound (lyophilized powder)

-

Sterile, endotoxin-free water or PBS for reconstitution

-

T-cell stimulation reagents (e.g., anti-human CD3 and anti-human CD28 antibodies, or PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

Protocol 1: In Vitro Treatment and Stimulation of T-Cells

-

Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -80°C. Further dilutions should be made in complete RPMI-1640 medium immediately before use.

-